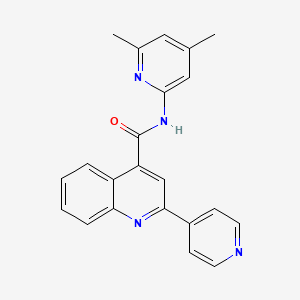
N-(4,6-dimethyl-2-pyridinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
N-(4,6-dimethyl-2-pyridinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide, also known as DMQX, is a potent and selective antagonist of the AMPA subtype of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and AMPA receptors play a crucial role in mediating fast synaptic transmission. DMQX has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and stroke.
Wirkmechanismus
N-(4,6-dimethyl-2-pyridinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide acts as a competitive antagonist of the AMPA subtype of glutamate receptors. By binding to these receptors, this compound blocks the action of glutamate, thereby reducing the excitatory activity of neurons in the brain. This can lead to a reduction in seizures and a decrease in the severity of stroke-induced brain damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate from neurons, which can help to prevent excitotoxicity and reduce the severity of seizures. This compound has also been shown to increase the expression of neuroprotective proteins, such as brain-derived neurotrophic factor (BDNF), which can help to protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4,6-dimethyl-2-pyridinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide has a number of advantages for use in lab experiments. It is a highly selective antagonist of the AMPA subtype of glutamate receptors, which means that it can be used to specifically target these receptors without affecting other types of glutamate receptors. This compound is also relatively easy to synthesize, which makes it readily available for use in experiments.
One limitation of this compound is that it can be difficult to administer in vivo, as it has poor solubility in water. This can make it challenging to achieve consistent dosing in animal models. Additionally, this compound has a relatively short half-life, which means that it may need to be administered multiple times in order to maintain therapeutic levels in the brain.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(4,6-dimethyl-2-pyridinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide. One area of interest is the development of more effective methods for administering this compound in vivo, such as the use of lipid-based formulations to improve solubility. Another area of interest is the development of more selective AMPA receptor antagonists, which could help to reduce the potential for off-target effects.
Another potential direction for research is the use of this compound in combination with other drugs for the treatment of neurological disorders. For example, this compound has been shown to enhance the anticonvulsant effects of other drugs, such as carbamazepine. Combining this compound with other drugs could help to improve therapeutic outcomes and reduce the potential for side effects.
Overall, this compound is a promising compound with a range of potential therapeutic applications. Further research is needed to fully understand its mechanisms of action and potential applications, but it has the potential to be a valuable tool for the treatment of neurological disorders.
Wissenschaftliche Forschungsanwendungen
N-(4,6-dimethyl-2-pyridinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant effects in animal models of epilepsy, and it has also been shown to reduce the severity of ischemic brain damage in animal models of stroke. This compound has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce the rewarding effects of drugs of abuse.
Eigenschaften
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c1-14-11-15(2)24-21(12-14)26-22(27)18-13-20(16-7-9-23-10-8-16)25-19-6-4-3-5-17(18)19/h3-13H,1-2H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIHKONGLVPKKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



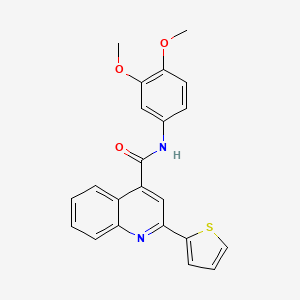

![2-(1,3-benzodioxol-5-yl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3608348.png)
![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-7-chloro-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608356.png)
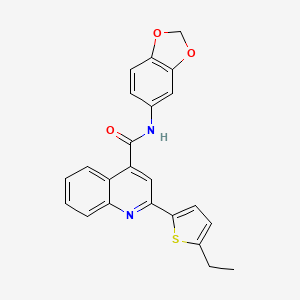

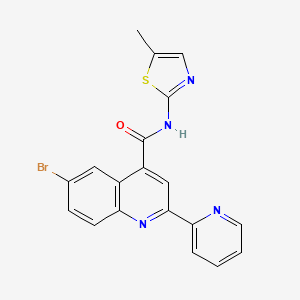
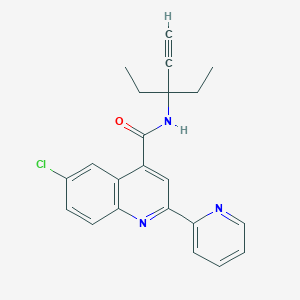
![N-[3-(acetylamino)phenyl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B3608392.png)
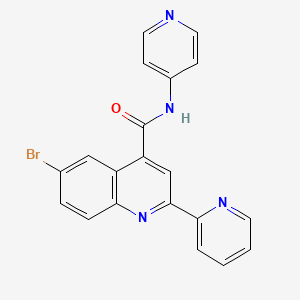
![6-bromo-N-{4-[(methylamino)sulfonyl]phenyl}-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608403.png)
![N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608405.png)
![N-[2-(difluoromethoxy)-5-methylphenyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608406.png)
![7-chloro-8-methyl-N-[2-(1-piperidinyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608415.png)